Cas no 14513-15-6 (Cambinol)

Cambinol structure
Nome do Produto:Cambinol
N.o CAS:14513-15-6
MF:C21H16N2O2S
MW:360.428943634033
MDL:MFCD09057543
CID:217253
PubChem ID:329774799
Cambinol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- Cambinol
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 2 Inhibitor IV
- 2 Inhibitor IV, Cambinol
- 2-Mercapto-4-phenyl-5-(2-hydroxy-naphthyl-1-methyl)-6-hydroxy-pyrimidin
- 5-(2-hydroxy-naphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- AC1MMYEF
- NCIStruc1_001428
- NCIStruc2_001159
- NSC112546
- SIRT1
- SureCN3332758
- NSC-1125476
- 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone
- 5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-[(2-Hydroxy-1-naphthyl)methyl]-6-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- SIRT1/2 Inhibitor IV
- SIRT1/2 Inhibitor IV, Cambinol
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-
- AS-77641
- NSC 112546
- AKOS002364304
- DB15493
- NCGC00186001-01
- Cambinol, >=97% (HPLC), white powder
- NSC-112546
- UNII-8S2PHY4FNC
- Cambinol?
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- BDBM29040
- SDCCGSBI-0055128.P002
- S5913
- A858236
- NCI60_000275
- DTXSID40390573
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- SCHEMBL2538372
- 8S2PHY4FNC
- MFCD09057543
- 2,3-Dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone
- HY-100732
- CCG-221684
- NCGC00097230-01
- 5-((2-hydroxy-1-naphthyl)methyl)-2-mercapto-6-phenyl-4-pyrimidinol
- SIRT 1/2 inhibitor IV; NSC112546; NSC-112546; NSC 112546; SIRT1 Inhibitor II; SIRT2 Inhibitor VI
- 14513-15-6
- C3535
- AC-36198
- Tox21_500380
- CS-6945
- NCGC00014121
- NCGC00186001-06
- AKOS040745364
- J-008060
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-
- NCGC00014121-02
- EX-A1837
- BCP28973
- CCG-37240
- NCI112546
- LP00380
- NCGC00261065-01
- D89564
- CHEMBL491960
- HMS3261K21
- T23357
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- DB-219045
-
- MDL: MFCD09057543
- Inchi: 1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26)
- Chave InChI: RVNSQVIUFZVNAU-UHFFFAOYSA-N
- SMILES: S=C1N([H])C(C(=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N1[H])C([H])([H])C1=C(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H])=O
Propriedades Computadas
- Massa Exacta: 360.09338
- Massa monoisotópica: 360.093
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 3
- Complexidade: 597
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 93.4
- XLogP3: 4.1
Propriedades Experimentais
- Densidade: 1.41
- Ponto de ebulição: 667°Cat760mmHg
- Ponto de Flash: 357.2°C
- Índice de Refracção: 1.771
- Solubilidade: DMSO: ≥10mg/mL
- PSA: 61.36
- LogP: 4.54910
- Solubilidade: DMSO: ≥10mg/mL
Cambinol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frases de Risco:R22
Cambinol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4019-10 mg |
Cambinol |
14513-15-6 | 98.47% | 10mg |
¥1629.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3535-25MG |
Cambinol |
14513-15-6 | >98.0%(HPLC) | 25mg |
¥990.00 | 2024-04-17 | |
abcr | AB550528-5mg |
Cambinol; . |
14513-15-6 | 5mg |
€211.30 | 2025-03-19 | ||
DC Chemicals | DC10744-100 mg |
Cambinol |
14513-15-6 | >98% | 100mg |
$550.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-5mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 5mg |
¥831.00 | 2023-09-09 | |
DC Chemicals | DC10744-1 g |
Cambinol |
14513-15-6 | >98% | 1g |
$1750.0 | 2022-03-01 | |
ChemScence | CS-6945-5mg |
Cambinol |
14513-15-6 | 99.70% | 5mg |
$99.0 | 2022-04-27 | |
ChemScence | CS-6945-10mg |
Cambinol |
14513-15-6 | 99.70% | 10mg |
$165.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-25mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 25mg |
¥3129.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7674-10mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 10mg |
¥1387.00 | 2023-09-09 |
Cambinol Literatura Relacionada
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
14513-15-6 (Cambinol) Produtos relacionados
- 1396708-47-6(N-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl-2,4,5-trimethylbenzene-1-sulfonamide)
- 856886-43-6(Benzenepropanoic acid, -amino--butyl-, methyl ester, (R)-)
- 1247594-79-1(2-({1-(bromomethyl)cyclohexyloxy}methyl)oxane)
- 88105-23-1(4-acetylthiophene-2-carboxylic acid)
- 608515-63-5(5-Isoquinolinamine, 8-fluoro-3-methyl-)
- 301176-72-7(N-(5-(4-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide)
- 14379-76-1(H-Gly-Gly-Pro-OH)
- 2229085-41-8(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-amine)
- 865178-42-3(Benzamide, 2-bromo-5-(2,2-dimethylpropyl)-)
- 392321-53-8(6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:14513-15-6)Cambinol

Pureza:99%/99%/99%/99%
Quantidade:25mg/50mg/100mg/250mg
Preço ($):156.0/219.0/306.0/428.0